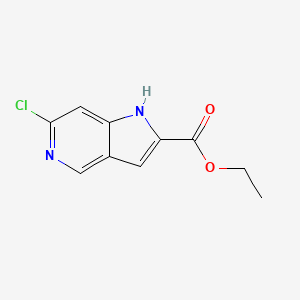
6-Cloro-5-azaindol-2-carboxilato de etilo
Descripción general
Descripción
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is a chemical compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties
Aplicaciones Científicas De Investigación
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with these enzymes and proteins, inhibiting their activity .
Mode of Action
It’s known that indole derivatives can form hydrogen bonds with various enzymes and proteins due to the presence of a carboxamide moiety . This interaction can inhibit the activity of these enzymes and proteins .
Biochemical Pathways
Indole derivatives have been studied for their effects on various biological pathways due to their potential as pharmaceutical compounds .
Result of Action
Indole derivatives have been studied for their potential biological properties and their potential to be therapeutic targets .
Análisis Bioquímico
Biochemical Properties
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinase enzymes, which are involved in phosphorylation processes. The compound can act as an inhibitor or modulator of these enzymes, affecting their activity and, consequently, the signaling pathways they regulate. Additionally, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can impact metabolic pathways by interacting with enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit kinase enzymes by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt signaling cascades and affect cellular responses. Additionally, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. In vivo studies have indicated that the compound may degrade over time, leading to reduced efficacy. Long-term exposure to 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester vary with different dosages in animal models. Low doses of the compound have been shown to have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of the compound can induce toxicity, resulting in adverse effects such as cell death and tissue damage. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, affecting DNA and RNA synthesis. Additionally, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can modulate the activity of enzymes involved in lipid metabolism, influencing the production and degradation of fatty acids .
Transport and Distribution
The transport and distribution of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, affecting its localization and availability for biochemical reactions .
Subcellular Localization
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, nuclear localization of the compound can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular respiration and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester typically involves the reaction of 6-chloro-5-azaindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Comparación Con Compuestos Similares
- 6-Chloroindole-2-carboxylic acid ethyl ester
- 5-Azaindole-2-carboxylic acid ethyl ester
- 6-Chloro-5-azaindole
Comparison: 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is unique due to the presence of both the chloro and azaindole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or different reactivity patterns, making it a valuable compound for specific research and industrial applications .
Propiedades
IUPAC Name |
ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKJGVITUPPRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(C=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


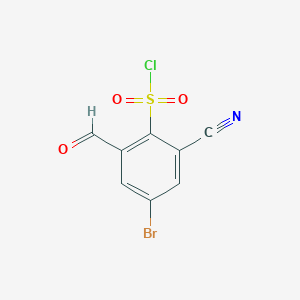
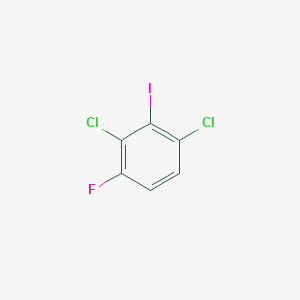
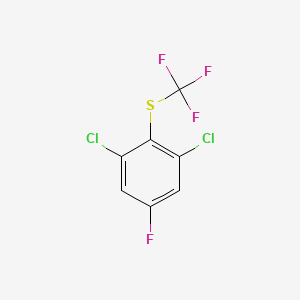
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
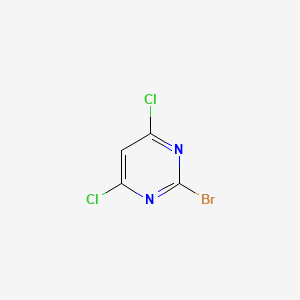
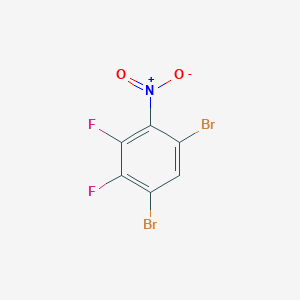
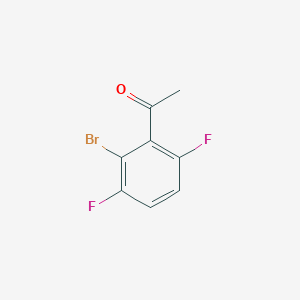
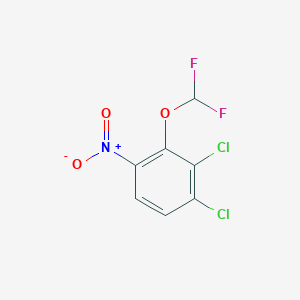
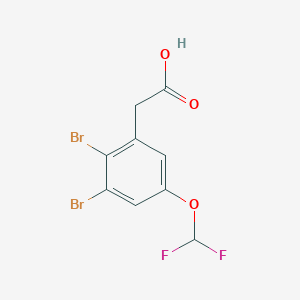
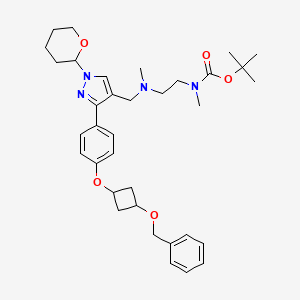

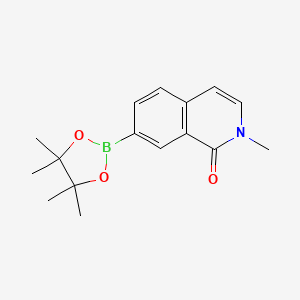
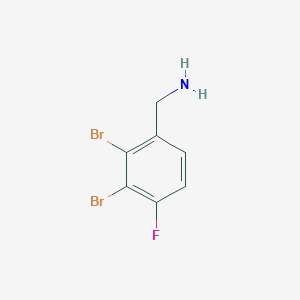
![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
